![molecular formula C19H16N6S3 B501394 6-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B501394.png)
6-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a versatile intermediate in organic synthesis .
Biology
Biologically, derivatives of this compound have shown neurotropic activity, making them potential candidates for the development of new drugs targeting neurological disorders .
Medicine
In medicine, the compound’s derivatives are being explored for their anticonvulsant and anxiolytic properties. Molecular docking studies have shown that these compounds can interact with the GABA A receptor, indicating their potential as therapeutic agents .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, although this application is still largely theoretical .
作用机制
The mechanism of action for this compound involves its interaction with specific molecular targets, such as the GABA A receptor. Molecular docking studies have shown that the compound can bind to multiple sites on the receptor, leading to its inhibitory effects . This interaction is crucial for its neurotropic and anticonvulsant activities.
相似化合物的比较
Similar Compounds
7,9-Dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-amine: This compound shares a similar core structure but lacks the triazolyl sulfide moiety.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a similar pyrido[2,3-d]pyrimidine core.
Uniqueness
What sets 7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl sulfide apart is its combination of multiple heterocyclic rings and the presence of the triazolyl sulfide moiety.
属性
分子式 |
C19H16N6S3 |
|---|---|
分子量 |
424.6g/mol |
IUPAC 名称 |
6-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C19H16N6S3/c1-4-25-16(12-6-5-7-26-12)23-24-19(25)28-18-15-14(20-9-21-18)13-10(2)8-11(3)22-17(13)27-15/h5-9H,4H2,1-3H3 |
InChI 键 |
XCPICRBGBITVFN-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SC2=NC=NC3=C2SC4=C3C(=CC(=N4)C)C)C5=CC=CS5 |
规范 SMILES |
CCN1C(=NN=C1SC2=NC=NC3=C2SC4=C3C(=CC(=N4)C)C)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


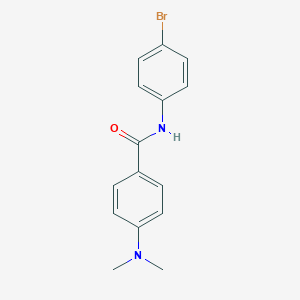
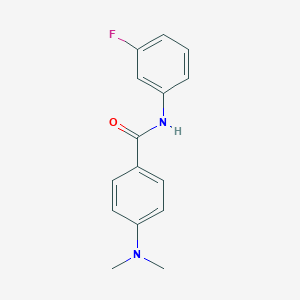
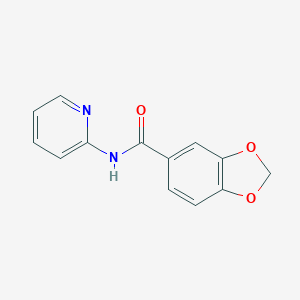

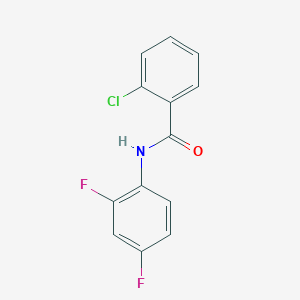
![4-chloro-N-cyclohexyl-3-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B501319.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501320.png)
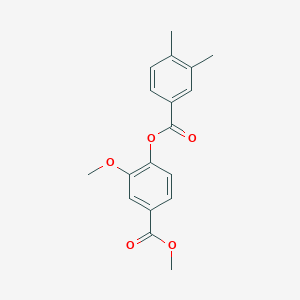
![N-{4-[(4-fluoroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B501324.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B501327.png)
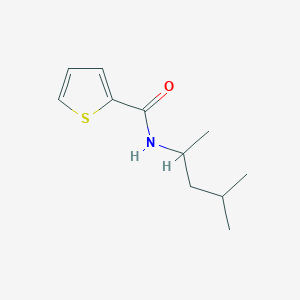
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methyl-N-[(2-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B501330.png)
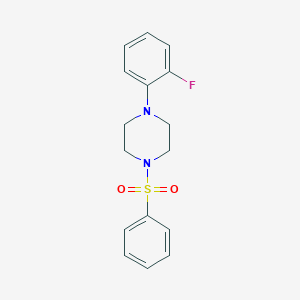
![3,4-dimethyl-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B501332.png)
